Pentafluoroethane-d1

Description

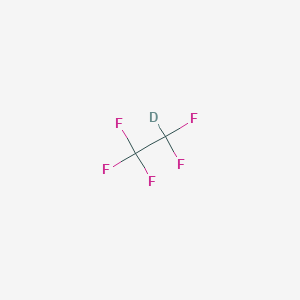

Pentafluoroethane-d1 (C₂HF₅D) is a deuterated derivative of pentafluoroethane (C₂HF₅), where one hydrogen atom is replaced by deuterium (²H or D). This isotopic substitution enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium labeling improves signal resolution and tracking accuracy in metabolic and proteomic studies . Produced by Cambridge Isotope Laboratories (CIL), it is characterized by high isotopic purity (≥99%) and stability, making it critical for precision-driven research in pharmaceuticals, environmental analysis, and biomarker discovery .

Properties

IUPAC Name |

1-deuterio-1,1,2,2,2-pentafluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5/c3-1(4)2(5,6)7/h1H/i1D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLACDSXYULKMZ-MICDWDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881014 | |

| Record name | Pentafluoroethane-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87458-21-7 | |

| Record name | Pentafluoroethane-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroethane-d1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethane-d1 can be synthesized through the deuteration of pentafluoroethane. This process involves the replacement of a hydrogen atom with a deuterium atom. One common method involves the reaction of pentafluoroethane with deuterium gas (D2) under specific conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves the use of specialized equipment to handle the deuterium gas and ensure the purity of the final product. The process may include steps such as gas-phase catalysis and purification to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Pentafluoroethane-d1 undergoes various types of chemical reactions, including:

Substitution Reactions: Where one or more fluorine atoms can be replaced by other atoms or groups.

Addition Reactions: Where new atoms or groups are added to the molecule.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and bases. Reaction conditions can vary widely depending on the desired outcome, but may include elevated temperatures, pressures, and the use of catalysts.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can produce more complex fluorocarbon compounds.

Scientific Research Applications

Chemical Research

Isotopic Labeling

Pentafluoroethane-d1 is extensively used in chemical research as a tracer for isotopic labeling. This allows scientists to track chemical reactions and mechanisms effectively. The incorporation of deuterium enables researchers to differentiate between the labeled and unlabeled compounds during analysis, providing insights into reaction pathways and kinetics.

Case Study: Reaction Mechanisms

In a study investigating the reaction mechanisms of fluorinated compounds, this compound was employed to elucidate the pathways of substitution reactions. The results demonstrated that the deuterated compound could effectively trace the movement of atoms through complex reaction networks, thereby enhancing the understanding of fluorocarbon chemistry.

Biological Applications

Metabolic Studies

In biological research, this compound is utilized to study metabolic processes involving fluorinated compounds. Its isotopic nature allows for precise tracking of metabolic pathways in living organisms.

Case Study: Pharmacokinetics

Research on drug metabolism has shown that this compound can be used to assess the pharmacokinetics of new pharmaceutical compounds. By monitoring how the labeled compound is processed in biological systems, researchers can gain insights into absorption, distribution, metabolism, and excretion (ADME) profiles .

Medical Applications

Pharmaceutical Development

this compound plays a role in the development of pharmaceuticals, particularly in understanding drug interactions and metabolic pathways. Its use in tracer studies helps in assessing how drugs behave in biological systems.

Case Study: Drug Interaction Studies

A study focused on the interaction between this compound and various therapeutic agents revealed that its isotopic labeling could significantly improve the accuracy of pharmacokinetic models. This led to better predictions of drug efficacy and safety profiles .

Industrial Applications

Refrigerants and Fire Suppression Agents

this compound is also utilized in industrial applications such as refrigerants and fire suppression agents due to its stability and low environmental impact. It is recognized for its non-ozone-depleting properties, making it an attractive alternative to other halogenated compounds.

Case Study: Environmental Impact Assessment

An assessment of this compound as a fire suppression agent indicated that its use could significantly reduce greenhouse gas emissions compared to traditional agents. The findings support its application in environmentally friendly fire suppression systems .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Isotopic Labeling | Used to trace chemical reactions and mechanisms |

| Biology | Metabolic Studies | Enables tracking of metabolic pathways involving fluorinated compounds |

| Medicine | Pharmaceutical Development | Assists in understanding drug interactions and pharmacokinetics |

| Industry | Refrigerants & Fire Suppression Agents | Non-ozone-depleting alternatives with stability for industrial applications |

Mechanism of Action

The mechanism of action of pentafluoroethane-d1 involves its interaction with various molecular targets and pathways. In isotopic labeling studies, the deuterium atom acts as a marker, allowing researchers to track the movement and transformation of the compound within a system. This can provide valuable insights into reaction mechanisms, metabolic pathways, and the behavior of fluorinated compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Deuterium substitution marginally increases molecular weight and alters bond strength (C–D vs. C–H), affecting reaction kinetics and physical properties. Below is a comparative analysis of key compounds:

Table 1: Physicochemical and Functional Comparison

Functional Differences

- Analytical Utility: this compound’s deuterium enables precise isotopic tracing, unlike non-deuterated analogs like HFC-125, which lack this functionality .

- Environmental Impact : While HFC-125 and HFC-245fa have high GWPs, HCFC-141b is restricted due to ozone depletion. This compound, used in trace quantities, poses minimal environmental risk .

- Reactivity : 1,1-Difluoroethane (HFC-152a) exhibits hazardous reactivity with oxidizers (e.g., peroxides), whereas this compound’s stability suits controlled laboratory use .

Biological Activity

Pentafluoroethane-d1, also known as 1,1,1,2,2-pentafluoroethane (HFC-125), is a fluorinated hydrocarbon that has garnered attention due to its various applications in industrial settings and its potential biological effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and toxicological evaluations.

- Chemical Formula : C2H2F5

- CAS Number : 354-33-6

- Molecular Weight : 120.02 g/mol

- Physical State : Gas at room temperature

Toxicological Evaluations

This compound has been subjected to extensive toxicological studies to assess its safety profile. Key findings include:

- Acute Toxicity : Inhalation studies on rats exposed to high concentrations (up to 800,000 ppm) showed no mortality but resulted in transient ataxic gait and abnormal respiration during exposure. These symptoms resolved shortly after exposure ended .

- Subacute and Subchronic Toxicity : In a 90-day inhalation study, rats exposed to concentrations of 5,000, 15,000, and 50,000 ppm exhibited no significant adverse effects on body weight or organ health. The highest concentration tested (50,000 ppm) was identified as the No Observed Adverse Effect Concentration (NOAEC) for both maternal and fetal development during gestational studies .

- Cardiac Sensitization : Studies indicated that cardiac sensitization could occur at concentrations above 100,000 ppm when combined with epinephrine; however, no effects were observed at 75,000 ppm .

Developmental Toxicity

Research has shown that this compound does not induce embryotoxic or teratogenic effects in rats or rabbits at exposure levels as high as 50,000 ppm. This finding is critical for assessing its safety for use in environments where pregnant individuals may be exposed .

Mutagenicity Studies

This compound was evaluated for mutagenic potential in various assays:

- In Vitro Studies : No mutagenic effects were observed in bacterial strains (Salmonella typhimurium and Escherichia coli) or in cultured Chinese hamster ovary cells at concentrations up to 70% .

- In Vivo Studies : No micronuclei were induced in mouse bone marrow following exposure to high concentrations (up to 600,000 ppm), suggesting a low risk of genetic damage .

Occupational Exposure

A case study involving workers exposed to this compound in an industrial setting reported no significant health issues related to inhalation exposure. Monitoring of air quality indicated that exposure levels remained below established occupational limits .

Environmental Impact

Research has indicated that this compound has a low aquatic toxicity profile when compared to other fluorinated compounds. Its environmental persistence and potential for bioaccumulation are still under investigation, but current data suggest minimal impact on aquatic life at environmentally relevant concentrations .

Summary of Findings

| Study Type | Concentration (ppm) | Observations | |

|---|---|---|---|

| Acute Inhalation | 800,000 | Ataxic gait, abnormal respiration | No mortality; symptoms resolved post-exposure |

| Subacute Inhalation | Up to 50,000 | No significant adverse effects | NOAEC established |

| Cardiac Sensitization | >100,000 | Sensitization observed with epinephrine | Risk at high concentrations |

| Developmental Toxicity | Up to 50,000 | No embryotoxic or teratogenic effects | Safe during pregnancy |

| Mutagenicity | Up to 70% | No mutagenic effects observed | Low risk of genetic damage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.